molecular formula C6H4INO B3245537 4-Iodo-3-pyridinecarboxaldehyde CAS No. 169614-46-4

4-Iodo-3-pyridinecarboxaldehyde

Cat. No.: B3245537
CAS No.: 169614-46-4
M. Wt: 233.01 g/mol
InChI Key: OZQMBXMYGRGVTM-UHFFFAOYSA-N
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Description

4-Iodo-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by an iodine atom, and the hydrogen atom at the 3-position is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-pyridinecarboxaldehyde can be achieved through various methods. One common approach involves the iodination of 3-pyridinecarboxaldehyde. This process typically uses iodine (I2) as the iodinating agent in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide (CuCN) in a Sandmeyer reaction.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4, and heat.

    Reduction: NaBH4, LiAlH4, ethanol, and room temperature.

    Substitution: CuCN, NaN3, DMF, and elevated temperatures.

Major Products Formed:

    Oxidation: 4-Iodo-3-pyridinecarboxylic acid.

    Reduction: 4-Iodo-3-pyridinemethanol.

    Substitution: 4-Cyano-3-pyridinecarboxaldehyde.

Scientific Research Applications

4-Iodo-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Iodo-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity. The exact molecular pathways involved vary based on the target and the context of its use .

Comparison with Similar Compounds

4-Iodo-3-pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives:

    3-Pyridinecarboxaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-3-pyridinecarboxaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-3-pyridinecarboxaldehyde:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with other halogenated derivatives.

Properties

IUPAC Name

4-iodopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQMBXMYGRGVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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